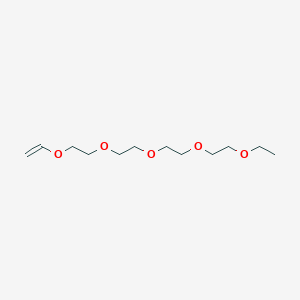

3,6,9,12,15-Pentaoxaheptadec-1-ene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[2-[2-(2-ethenoxyethoxy)ethoxy]ethoxy]-2-ethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5/c1-3-13-5-7-15-9-11-17-12-10-16-8-6-14-4-2/h3H,1,4-12H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXDFJPKXNNWPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOCCOCCOC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6,9,12,15 Pentaoxaheptadec 1 Ene and Its Functionalized Analogs

Historical Development of Oligoether Synthesis Routes

The ability to synthesize ethers and, by extension, oligoethers, is a cornerstone of modern organic chemistry. The historical development of methods to create these crucial C-O-C linkages began in the mid-19th century. A pivotal moment was the report by Alexander Williamson in 1850 of a general method for ether synthesis, now known as the Williamson ether synthesis. This reaction, involving an alkoxide and an alkyl halide, provided the first reliable and versatile route to both symmetrical and asymmetrical ethers and helped to firmly establish the chemical structure of ethers. masterorganicchemistry.comnumberanalytics.com

In the early 20th century, the landscape of polymer chemistry began to evolve, and with it, the synthesis of polyethers. The discovery and development of ring-opening polymerization (ROP) of cyclic ethers, particularly ethylene (B1197577) oxide, provided a new and powerful method for creating long-chain poly(ethylene glycol) (PEG) polymers. This technique allowed for the controlled, sequential addition of monomer units, offering a pathway to control the length of the ether chain. acs.org

Over the decades, these fundamental methods have been refined and adapted. The Williamson synthesis remains a workhorse for creating specific oligoether linkages, often used iteratively to build up a desired chain length. science.gov Anionic ROP has become a standard for producing well-defined PEGs and functionalized oligoethers. acs.orgoup.com More recently, the advent of olefin metathesis has provided another sophisticated tool for the modification and synthesis of complex oligoether structures, allowing for chain elaboration and the introduction of functional handles like terminal alkenes. ed.ac.uk These historical developments form the foundation of the modern synthetic chemist's toolkit for accessing molecules like 3,6,9,12,15-pentaoxaheptadec-1-ene.

Targeted Synthesis via Etherification Protocols

The construction of this compound relies on established etherification methodologies that allow for the precise formation of the five ether linkages and the terminal alkene. The primary strategies involve either the stepwise formation of these linkages or the polymerization of ethylene oxide to the desired length, followed by end-group functionalization.

Williamson Ether Synthesis Approaches for Oxygen Linkage Formation

The Williamson ether synthesis is a classic and highly effective method for forming the ether bonds in oligo(ethylene glycol) derivatives. masterorganicchemistry.com The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile attacks an alkyl halide (or other substrate with a good leaving group, like a tosylate), displacing the halide and forming a new ether linkage. masterorganicchemistry.com

For the synthesis of a molecule like this compound, this method can be used to couple a tetraethylene glycol derivative with an allyl halide. Specifically, tetraethylene glycol monomethyl ether can be deprotonated with a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to form the corresponding alkoxide. This alkoxide is then reacted with allyl chloride or allyl bromide to furnish the target molecule. google.com The use of aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common for this reaction. masterorganicchemistry.com

The iterative application of the Williamson synthesis, alternating between reaction with a protected haloalcohol and deprotection, can be employed to build the oligoether chain to a precise length before introducing the terminal allyl group.

| Reactants | Base/Solvent | Conditions | Product | Ref |

| Polyethylene (B3416737) glycol monomethyl ether, Allyl chloride | Alkali metal compound (e.g., NaOH, KOH) | 45-85°C | Allyl polyethylene glycol monomethyl ether | google.com |

| Alcohol, Alkyl halide | NaH / THF or DMSO | Room to elevated temp. | Ether | masterorganicchemistry.com |

| Phenol, Allyl acetate | Palladium catalyst / Water | Not specified | Aryl allyl ether | science.gov |

Ring-Opening Reactions of Cyclic Ethylene Oxide Derivatives

Anionic ring-opening polymerization (ROP) of ethylene oxide is a powerful technique for synthesizing poly(ethylene oxide) (PEO) chains of controlled molecular weight and narrow polydispersity. acs.orgoup.com This method can be adapted to produce this compound by using a suitable initiator and controlling the stoichiometry.

The polymerization is typically initiated by a strong nucleophile, such as an alkoxide. To create the desired structure, an initiator containing the terminal alkene is required. For instance, the potassium salt of allyl alcohol (potassium allyloxide) can be used to initiate the polymerization of ethylene oxide. By carefully controlling the molar ratio of ethylene oxide to the initiator, the chain can be grown to the desired length (in this case, five ethylene oxide units). The polymerization is then terminated, often by the addition of a proton source. uconn.edu

Alternatively, a functional initiator can be used in conjunction with a strong, non-nucleophilic base like a phosphazene base (e.g., t-BuP4) to deprotonate a starting alcohol, which then initiates the polymerization. mpg.de This approach offers a metal-free alternative for the synthesis.

| Initiator | Monomer | Conditions | Key Feature | Ref |

| Alkoxy anions | Ethylene Oxide | Microflow system, <30 min | Rapid synthesis, narrow PDI | oup.com |

| Hydroxyl initiators / t-BuP4 base | Ethylene Oxide | Metal-free | Controlled/living polymerization | mpg.de |

| Potassium alkoxide | Ethylene Oxide | Azeotropic distillation to remove water | Avoids pyrophoric organometallics | uconn.edu |

Olefin Metathesis for Chain Elongation and Terminal Alkene Introduction

Olefin metathesis, a Nobel prize-winning reaction, offers a versatile strategy for forming carbon-carbon double bonds and has been applied to the synthesis and modification of polymers and oligoethers. Cross-metathesis, in particular, can be employed to introduce the terminal alkene onto a pre-formed oligoether chain. ed.ac.uk

In this approach, an oligo(ethylene glycol) derivative containing a different terminal alkene (e.g., a butenyl or pentenyl group) can be reacted with a large excess of a simple alkene, such as ethylene or allyl alcohol, in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts). The metathesis reaction can selectively replace the existing terminal alkene with the new one. d-nb.infoox.ac.uk

For instance, a monomethyl ether of tetraethylene glycol functionalized with a butenyl group could undergo cross-metathesis with allyl alcohol. The reaction equilibrium can be driven towards the desired product, this compound, by the choice of catalyst and reaction conditions. This method is particularly useful for introducing functionality that might not be compatible with the conditions of Williamson ether synthesis or anionic ROP.

| Substrate 1 | Substrate 2 | Catalyst | Outcome | Ref |

| Allyl pentaethylene glycol | - (self-metathesis) | Morpholine-substituted Ru catalyst | Low conversion (~5%) | d-nb.info |

| 4-Pentenyl pentaethylene glycol | - (self-metathesis) | Morpholine-substituted Ru catalyst | Higher conversion (~20%) | d-nb.info |

| Oligoethylene glycols | Allyl alcohol | Morpholine-substituted Ru catalyst | Cross-metathesis product (up to 62%) | d-nb.info |

Strategies for Regioselective Terminal Alkene Incorporation

Ensuring the terminal position of the alkene in this compound is critical for its utility as a monomer or building block. The synthetic strategies employed are inherently designed to achieve this regioselectivity.

In the Williamson ether synthesis approach, regioselectivity is guaranteed by the choice of reactants. The reaction of a pre-formed oligo(ethylene glycol) alkoxide with an allyl halide (e.g., allyl chloride) ensures that the allyl group is installed at the terminus of the oligoether chain. There are no competing reaction sites on the allyl halide for the alkoxide to attack, leading to the desired 1-ene product exclusively. google.com

In anionic ring-opening polymerization , the use of an initiator that already contains the terminal alkene, such as potassium allyloxide, dictates the position of the double bond. uconn.edu The allyl group is present from the beginning of the polymerization at one end of the chain. The polymerization then proceeds from the alkoxide end, extending the oligoether chain away from the stable allyl group, thus ensuring its terminal position in the final polymer after quenching.

When using olefin metathesis , regioselectivity is achieved by performing a cross-metathesis reaction with a simple terminal alkene like allyl alcohol. While self-metathesis of the oligoether substrate can be a competing reaction, using a large excess of the cross-partner and choosing appropriate catalysts can favor the formation of the desired terminal alkene product. d-nb.infoox.ac.uk The inherent mechanism of cross-metathesis with a terminal alkene partner naturally leads to a new terminal alkene.

Furthermore, regioselective functionalization of diols, such as tetraethylene glycol, can be achieved through controlled tosylation. By using specific conditions, it is possible to selectively tosylate only one of the terminal hydroxyl groups. jchemlett.com This mono-tosylated intermediate can then be reacted with an allyl alkoxide, or it can be converted to an azide (B81097) or other functional group, followed by further steps to install the terminal alkene, ensuring its specific location.

Advances in Green Chemistry Approaches for Pentaoxaheptadec-1-ene Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, and these concepts are increasingly being applied to the production of oligoethers and their derivatives. researchgate.net Key strategies include the use of greener solvents, more efficient catalysts, and processes that reduce waste and energy consumption.

One significant advance is the use of poly(ethylene glycol) (PEG) itself as a green solvent for organic reactions. nsf.govresearchgate.net PEGs are non-volatile, non-toxic, biodegradable, and can dissolve a wide range of reactants. researchgate.net Synthesizing this compound via a Williamson ether synthesis could potentially be carried out in a low-molecular-weight PEG as the reaction medium, replacing traditional volatile organic compounds (VOCs).

In the context of ring-opening reactions , a greener procedure for preparing PEG networks has been developed using concentrated aqueous sodium hydroxide solutions instead of organic solvents. rsc.org This approach, which involves an alkoxide-epoxy reaction, highlights a move away from hazardous solvents. Additionally, metal-free polymerization of ethylene oxide using organic catalysts like phosphazene bases represents a greener alternative to traditional metal alkoxide initiators. mpg.de

For olefin metathesis , research has focused on developing water-soluble or recyclable catalysts. Performing the reaction in water, often with the aid of surfactants to create micelles, can significantly reduce the organic solvent footprint of the process. researchgate.net

Furthermore, the development of catalytic methods that improve efficiency and reduce waste aligns with green chemistry principles. For example, using highly active double-metal cyanide (DMC) catalysts for epoxide polymerization can lead to polymers with very low levels of impurities, simplifying purification processes. mdpi.com The use of solid acid catalysts, like Amberlyst-15, to replace hazardous liquid acids like sulfuric acid in hydrolysis steps during oligoether functionalization also represents a significant green advancement. acs.org

Solvent-Free and Atom-Economical Methodologies

The development of solvent-free and atom-economical synthetic routes is a key focus in modern green chemistry. These methods aim to reduce waste, energy consumption, and the use of hazardous substances.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the need for large volumes of organic solvents. researchgate.net Microwave irradiation has emerged as a powerful tool to facilitate these reactions, often leading to shorter reaction times and higher yields. researchgate.netcem.com For the synthesis of oligo(ethylene glycol) ethers, solvent-free conditions can be achieved by adsorbing the reactants onto mineral supports like alumina (B75360) or clay and then irradiating the mixture with microwaves. researchgate.net

Another approach to solvent-free etherification is the use of a large excess of one of the reactants to act as the solvent. For instance, in the Williamson ether synthesis of polyoxyalkylene glycol monoalkyl ethers, a large excess of the glycol can serve as the reaction medium. google.com

Atom-Economical Methodologies:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Williamson ether synthesis, while widely used, is not inherently atom-economical due to the formation of a salt byproduct. numberanalytics.com However, modifications and alternative strategies can improve its atom economy.

Phase-transfer catalysis (PTC) can enhance the efficiency of the Williamson synthesis, often allowing for the use of stoichiometric amounts of reactants and milder reaction conditions. crdeepjournal.orgfzgxjckxxb.com In a solid-liquid phase transfer catalysis (S-L PTC) system, the reaction between a solid salt and an organic reactant is facilitated by a catalyst that transfers the anion into the organic phase. crdeepjournal.org This can lead to higher selectivity and reduced by-product formation.

The following table provides representative conditions for the synthesis of an analogous oligo(ethylene glycol) ether, tetraethylene glycol monomethyl ether, which can be adapted for the synthesis of this compound.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetraethylene glycol | Decyl bromide | 50% aq. NaOH | None (excess glycol) | 100 | - | google.com |

| Phenolic compounds | Chloropropene | Inorganic base | Polar organic | - | High | google.com |

| Allylphenyl ether | - | None | DMSO/Solvent-free | 170-185 | - | researchgate.netacs.org |

| Phenols | Allyl acetates | Pd catalyst on silica | Water | - | - | datapdf.com |

This table presents data for analogous reactions and should be considered illustrative for the synthesis of this compound.

Catalyst-Efficient Systems and Biocatalysis Considerations

Catalyst-Efficient Systems:

Phase-transfer catalysts (PTCs) are highly effective in promoting Williamson ether synthesis. Quaternary ammonium (B1175870) and phosphonium (B103445) salts are commonly used PTCs that facilitate the transfer of the alkoxide anion from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. crdeepjournal.orgfzgxjckxxb.com Poly(ethylene glycol)s (PEGs) themselves can also act as phase-transfer catalysts, offering a less toxic and lower-cost alternative to crown ethers. dokumen.pub

Recent advancements have focused on the development of recyclable catalysts to improve the sustainability of the process. For example, polymer-supported catalysts can be easily recovered and reused. google.com

Biocatalysis Considerations:

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. researchgate.net Lipases are a class of enzymes that have shown promise in the synthesis of polyesters and other polymers. nih.govjst.go.jpresearchgate.net

For the synthesis of oligo(ethylene glycol) derivatives, enzymatic approaches are being explored. For instance, lipase-catalyzed transesterification reactions can be employed to produce functionalized PEGs. google.com The enzymatic synthesis of oligo(ethylene glycol)-bearing cellulose (B213188) oligomers has also been demonstrated, highlighting the potential of enzymes in creating complex carbohydrate-PEG structures. Current time information in Bangalore, IN.apm.ac.cn

While direct enzymatic synthesis of this compound has not been extensively reported, the existing literature on enzyme-catalyzed etherification and polymerization of related compounds suggests that biocatalysis is a promising avenue for future research. The development of specific enzymes through directed evolution could lead to highly efficient and selective biocatalytic routes for this compound and its analogs.

The following table summarizes different catalytic systems that could be applied to the synthesis of this compound.

| Catalyst Type | Example Catalyst | Reaction Type | Advantages | Potential Challenges |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Williamson Ether Synthesis | High yield, mild conditions, can be used in two-phase systems | Catalyst removal can be difficult |

| Polymer-Supported Catalyst | PEG-supported catalyst | Williamson Ether Synthesis | Easy recovery and recycling of the catalyst | Lower activity compared to homogeneous catalysts |

| Biocatalyst | Lipase (B570770) (e.g., Novozym 435) | Transesterification/Etherification | High selectivity, mild conditions, environmentally friendly | Enzyme stability and cost, lower reaction rates |

This table is a conceptual summary based on analogous reactions and general principles of catalysis.

Process Optimization and Yield Enhancement in Preparative Scale Chemistry

Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness.

Process Optimization:

For the Williamson ether synthesis of oligo(ethylene glycol) ethers, several factors can be optimized:

Base and Solvent: The choice of base and solvent significantly impacts the reaction rate and yield. Strong bases like sodium hydride (NaH) in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often effective. masterorganicchemistry.comnumberanalytics.com However, for large-scale synthesis, safety and cost considerations may favor the use of less hazardous bases like sodium hydroxide. google.com

Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination, which reduces the yield of the desired ether. masterorganicchemistry.com

Reactant Stoichiometry: Using a slight excess of one reactant can help drive the reaction to completion. However, for atom economy and cost-efficiency, a near-stoichiometric ratio is desirable.

Purification: Chromatography-free synthesis is a key goal for scalable processes. rsc.org This can be achieved through careful reaction design and workup procedures. For example, using a protecting group strategy where byproducts can be easily removed by extraction can eliminate the need for column chromatography. rsc.org

Yield Enhancement:

Several strategies can be employed to enhance the yield of this compound and its analogs:

High-Dilution Conditions: For intramolecular cyclization reactions to form cyclic ethers, high-dilution conditions are often necessary to favor the intramolecular reaction over intermolecular polymerization.

Use of Highly Reactive Intermediates: Converting the alcohol to a more reactive species, such as a tosylate or mesylate, can improve the efficiency of the subsequent nucleophilic substitution. rsc.org

Iterative Synthesis: For the synthesis of longer, monodisperse oligo(ethylene glycol) chains, iterative approaches involving the sequential addition of ethylene glycol units can be employed. nih.govresearchgate.net

The following table outlines key parameters and their impact on the synthesis of oligo(ethylene glycol) ethers, providing a framework for optimization.

| Parameter | Effect on Reaction | Optimization Strategy |

| Base Strength | Increases alkoxide formation and reaction rate | Use of strong, non-nucleophilic bases like NaH or KHMDS. masterorganicchemistry.com |

| Solvent Polarity | Affects solubility of reactants and rate of SN2 reaction | Use of polar aprotic solvents like THF or DMF to enhance nucleophilicity. numberanalytics.com |

| Temperature | Increases reaction rate but can also increase side reactions | Optimize for the highest rate with minimal byproduct formation. |

| Leaving Group | Better leaving groups (e.g., tosylate, iodide) increase reaction rate | Convert alcohol to a sulfonate ester or use an alkyl iodide. rsc.org |

| Purification Method | Affects overall yield and purity | Design chromatography-free syntheses using extraction or precipitation. rsc.org |

This table provides general optimization strategies based on the principles of Williamson ether synthesis.

Chemical Reactivity and Transformation Pathways of 3,6,9,12,15 Pentaoxaheptadec 1 Ene

Alkene Functionalization Reactions of the Terminal Moiety

The terminal vinyl group of 3,6,9,12,15-Pentaoxaheptadec-1-ene is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Hydrofunctionalization Reactions (e.g., Hydrosilylation, Hydroboration)

Hydrofunctionalization reactions involve the addition of an H-X moiety across the double bond. While specific studies on the hydrosilylation and hydroboration of this compound are not extensively detailed in the provided results, the reactivity of the vinyl ether group suggests its susceptibility to these transformations. These reactions are fundamental in organic synthesis for creating carbon-heteroatom bonds.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions including Click Chemistry)

The terminal alkene of this compound can participate in cycloaddition reactions. One of the most prominent examples is the 1,3-dipolar cycloaddition. Sydnones, which are masked 1,3-dipoles, can react with ethylenic dipolarophiles either thermally or photochemically to form pyrazoline derivatives. beilstein-journals.org This type of reaction, often categorized under "click chemistry," is known for its high efficiency and specificity. beilstein-journals.org For instance, the reaction of oligoethylene glycol di-azides with alkynes is a well-established method for forming triazole-containing oligomers. arkat-usa.org The general principle involves the reaction of an azide (B81097) with a terminal alkyne, often catalyzed by copper(I), to yield a 1,2,3-triazole. This modular approach allows for the synthesis of complex architectures. beilstein-journals.org

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation)

The double bond in this compound is susceptible to oxidative cleavage and modification. Oxidation can lead to the formation of aldehydes or ketones using oxidizing agents. smolecule.com In the context of similar polyether structures, such as polyethylene (B3416737) glycol (PEG), photo-induced oxidation can occur, leading to chain scission. researchgate.netpolymtl.ca For instance, the oxidation of octene-1, catalyzed by palladium(II) complexes with polyethylene glycol, yields octan-2-one. chimicatechnoacta.ru This suggests that the terminal vinyl group of this compound could be selectively oxidized under appropriate conditions.

Halogenation and Related Substitution Reactions

While direct halogenation studies on this compound were not found in the search results, the reactivity of the vinyl ether suggests it would undergo typical electrophilic addition reactions with halogens. Related transformations on similar oligoethylene glycol structures involve the conversion of terminal hydroxyl groups to bromides using agents like HBr, which can then be converted to azides with sodium azide. arkat-usa.org

Polymerization Behavior of this compound

The presence of the vinyl group allows this compound to act as a monomer in polymerization reactions. smolecule.comconnectchemicals.com

Free Radical Polymerization Kinetics and Mechanisms

The free-radical polymerization of vinyl monomers like this compound proceeds through the classic three stages: initiation, propagation, and termination. uomustansiriyah.edu.iqscribd.com

Initiation: The process begins with the decomposition of an initiator (e.g., AIBN) to generate primary radicals. uomustansiriyah.edu.iq These radicals then add to a monomer molecule to start a polymer chain. ethz.ch

Propagation: The newly formed radical chain adds to successive monomer molecules, leading to the growth of the polymer chain. uomustansiriyah.edu.iqethz.ch

Termination: The growth of polymer chains is concluded by either combination or disproportionation of two growing radical chains. uomustansiriyah.edu.iqethz.ch The rate of termination can be influenced by diffusion, especially at higher conversions (the Trommsdorff or gel effect). ethz.ch

The kinetic chain length, which is the average number of monomer units consumed per initiating radical, is a key parameter in these polymerizations. uomustansiriyah.edu.iqscribd.com The rate of polymerization is generally proportional to the square root of the initiator concentration and the monomer concentration. uomustansiriyah.edu.iq Chain transfer reactions can also occur, where the radical activity is transferred to another molecule (monomer, solvent, or a chain transfer agent), which results in shorter polymer chains. ethz.ch

The table below summarizes the key stages of free-radical polymerization.

| Stage | Description | Key Factors |

| Initiation | Formation of active radical species from an initiator and subsequent reaction with a monomer unit. | Initiator efficiency (f), initiator decomposition rate constant (kd), initiator concentration ([I]). uomustansiriyah.edu.iq |

| Propagation | Addition of monomer units to the growing polymer radical chain. | Propagation rate constant (kp), monomer concentration ([M]), radical concentration ([M•]). uomustansiriyah.edu.iq |

| Termination | Cessation of chain growth through the reaction of two polymer radicals, either by combination or disproportionation. | Termination rate constant (kt), radical concentration ([M•]). uomustansiriyah.edu.iqethz.ch |

Controlled Radical Polymerization (CRP) Techniques (e.g., RAFT, ATRP)

The vinyl group of this compound allows it to participate in controlled radical polymerization (CRP), offering precise control over molar mass, dispersity, and polymer architecture. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly relevant.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization of vinyl-terminated oligo(ethylene glycol) monomers is a versatile method for creating well-defined polymers. The process relies on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of CTA is crucial for achieving good control over the polymerization of less activated monomers like vinyl ethers. For instance, xanthates are often employed for the RAFT polymerization of vinyl esters and ethers. chemicalbook.com The polymerization is initiated by a standard radical initiator, and the propagating radical reversibly reacts with the CTA, allowing for controlled chain growth. semanticscholar.org

The kinetics of RAFT polymerization of oligo(ethylene glycol)-based monomers have been studied, demonstrating a linear increase in molar mass with conversion and the ability to produce polymers with low dispersity (Đ < 1.25). acs.org The polymerization rate can be influenced by factors such as temperature and the choice of initiator and CTA. Photo-controlled RAFT polymerization, for example, allows for temporal control by switching a light source on and off. semanticscholar.orgnih.gov

A study on the RAFT aqueous dispersion polymerization of 2-hydroxypropyl methacrylate (B99206) (HPMA) utilized a poly(ethylene glycol) (PEG)-based macro-CTA. The polymerization, conducted at 50 °C, yielded well-defined block copolymers with high conversion and low polydispersities (Mw/Mn < 1.25). acs.org This demonstrates the feasibility of using oligo(ethylene glycol)-containing structures in controlled polymerization processes.

Atom Transfer Radical Polymerization (ATRP):

ATRP is another powerful CRP technique applicable to monomers like this compound. This method typically uses a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. acs.org The vinyl group of the monomer can be incorporated into polymers with controlled molar mass and narrow molar mass distributions. nih.gov

The success of ATRP depends on the careful selection of the initiator, catalyst, and ligand. For vinyl monomers, the conditions need to be optimized to prevent side reactions. acs.org Photo-mediated ATRP has emerged as a robust method, offering spatial and temporal control over the polymerization process. nih.gov For instance, an iridium-based photoredox catalyst has been used for the ATRP of methacrylate monomers under visible light, even in the presence of oxygen. nih.gov This technique could be adapted for the polymerization of vinyl-terminated oligo(ethylene glycols).

The table below summarizes typical conditions and findings for CRP of related vinyl-functionalized oligo(ethylene glycol) monomers.

| CRP Technique | Monomer Type | Initiator/CTA | Catalyst/Conditions | Key Findings |

| RAFT | Oligo(ethylene glycol) methyl ether acrylate (B77674) | Dithiobenzoate-terminated PEG macro-CTA | 50 °C, aqueous dispersion | Well-defined block copolymers with high conversion and low polydispersity (Mw/Mn < 1.25). acs.org |

| RAFT | Vinyl acetate | Xanthate-terminated PEG macro-CTA | 70 °C, emulsion polymerization | Formation of stable latex particles of PEG-b-PVAc block copolymers. chemicalbook.com |

| ATRP | Oligo(ethylene glycol) methyl ether methacrylate | Ethyl α-bromoisobutyrate | CuBr/PMDETA, 70 °C | Synthesis of well-defined polymers with controlled molecular weights and narrow distributions. |

| Photo-ATRP | Methacrylate monomers | Alkyl halide initiator | Ir(ppy)₃, visible light, room temperature | Controlled polymerization with tolerance to oxygen and temporal control. nih.gov |

Cationic and Anionic Polymerization Investigations

Cationic Polymerization:

The vinyl ether-like structure of this compound makes it susceptible to cationic polymerization. The oxygen atoms in the oligo(ethylene glycol) chain can stabilize a propagating carbocation, facilitating the polymerization process. Cationic polymerization of vinyl ethers can be initiated by various Lewis acids or protonic acids. researchgate.netnih.gov

Living cationic polymerization of vinyl ethers allows for the synthesis of polymers with controlled molar masses and narrow distributions. nih.gov This is typically achieved by using a carefully designed initiating system, such as an HCl-adduct of a vinyl ether in the presence of a Lewis acid like SnCl₄. acs.org The polymerization of di(ethylene glycol) vinyl ether has been shown to produce homopolymers, although the presence of the hydroxyl group can lead to side reactions, forming acetals. chemicalbook.com

The polymerization of vinyl ethers in aqueous media has also been investigated, using initiators like B(C₆F₅)₃/Et₂O. nih.gov While the polymerization can be rapid and exothermic, the use of alcohol co-initiators can help to control the reaction. nih.gov

Anionic Polymerization:

Anionic polymerization of vinyl monomers with electron-withdrawing groups is a well-established technique. nih.govethernet.edu.et While the vinyl group in this compound is not strongly activated by an electron-withdrawing group, the possibility of its anionic polymerization under specific conditions cannot be entirely ruled out, particularly with strong anionic initiators.

However, a more common approach involves the anionic polymerization of related monomers where the vinyl group is part of a more reactive moiety, such as a methacrylate. For example, the anionic polymerization of oligo(ethylene glycol) vinyl ether methacrylates has been successfully carried out, with the polymerization proceeding chemoselectively at the methacryloyl group while leaving the vinyl ether group intact. rsc.org This allows for the synthesis of well-defined polymers with pendant vinyl ether groups that can be further functionalized. rsc.org

Side reactions can be a challenge in the anionic polymerization of polar vinyl monomers, but these can often be minimized by careful control of reaction conditions, such as temperature and the choice of initiator and solvent. researchgate.net

Copolymerization Strategies with Diverse Monomers for Tailored Polymer Architectures

The ability of this compound to undergo copolymerization with a variety of other monomers opens up possibilities for creating polymers with tailored architectures and properties. The oligo(ethylene glycol) chain imparts hydrophilicity and other unique characteristics to the resulting copolymers.

Copolymerization with Acrylates and Methacrylates:

Copolymerization of vinyl-terminated oligo(ethylene glycols) with acrylate and methacrylate monomers is a common strategy to produce amphiphilic graft or block copolymers. For instance, the emulsion copolymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMA) with vinyl chloride has been reported. tandfonline.com The resulting copolymers exhibit properties such as self-plasticization and increased hydrophilicity. nih.gov

RAFT and ATRP are frequently used to synthesize well-defined block copolymers of oligo(ethylene glycol)-based monomers with acrylates and methacrylates. nih.govresearchgate.net For example, the reverse ATRP of styrene (B11656) and poly(ethylene glycol) methyl ether methacrylate (PEGMA) has been successfully employed to create amphiphilic copolymers. researchgate.net

Copolymerization with Styrene:

The copolymerization of vinyl-functionalized oligo(ethylene glycols) with styrene can lead to the formation of amphiphilic block or graft copolymers with interesting self-assembly properties. The sequential anionic copolymerization of styrene and trialkylsilyl-protected oligo(ethylene glycol) methacrylates has been used to synthesize well-defined amphiphilic block copolymers. acs.org The resulting materials exhibit microphase-separated structures. acs.org

The table below provides examples of copolymerization strategies involving monomers related to this compound.

| Copolymerization Strategy | Comonomer | Polymerization Technique | Resulting Polymer Architecture | Key Properties of Copolymer |

| Emulsion Copolymerization | Vinyl Chloride | Radical Polymerization | Graft Copolymer: P(VC-co-PEGMA) | Self-plasticizing, increased hydrophilicity. tandfonline.comnih.gov |

| Reverse ATRP | Styrene | Controlled Radical | Amphiphilic Copolymer: P(St-co-PEGMA) | Well-defined structure with potential for self-assembly. researchgate.net |

| Sequential Anionic | Styrene, protected OEG-methacrylate | Anionic Polymerization | Amphiphilic Block Copolymer: PS-b-POEGMA | Forms microphase-separated structures. acs.org |

| Cationic Polymerization | Dodecyl vinyl ether | Cationic Polymerization | ABA Triblock Copolymer: PDVE-b-PEG-b-PDVE | Acts as a surfactant in emulsion polymerization. acs.org |

Role in Supramolecular Chemistry and Host-Guest Interactions

Complexation with Metal Ions and Organic Cations (e.g., Crown Ether Analogs)

The five oxygen atoms in the backbone of this compound make it an acyclic analog of a crown ether. This structure allows it to chelate metal cations, particularly alkali and alkaline earth metals. The strength of this complexation depends on the size of the cation relative to the "cavity" formed by the oligo(ethylene glycol) chain. nih.gov

Studies on poly(ethylene glycol) (PEG) have shown that it can form complexes with alkali metal ions such as Li⁺, Na⁺, and Cs⁺. nih.gov The selectivity of this complexation can be influenced by factors such as the matrix used in analysis and the charge density of the cation. nih.govnih.gov For instance, Ca²⁺ ions, having a similar size but higher charge density than Na⁺, interact more strongly with oligo(ethylene glycol) chains. nih.gov

This complexation ability can be utilized to create responsive materials. For example, the birefringence of a hyperswollen lamellar phase formed by amphiphiles with oligo(ethylene glycol) chains can be altered by the presence of alkali and alkaline earth metal ions, providing a basis for a visual detection system. nih.gov

Formation of Pseudorotaxanes and Rotaxanes

The linear oligo(ethylene glycol) chain of this compound can be threaded through the cavity of macrocyclic host molecules, such as cyclodextrins (CDs), to form pseudorotaxanes. nih.gov In these structures, the "guest" oligo(ethylene glycol) chain is held within the "host" cyclodextrin (B1172386) by non-covalent interactions.

The formation of pseudorotaxanes is highly dependent on the size compatibility between the polymer chain and the cyclodextrin cavity. α-Cyclodextrin, with its smaller cavity, is well-suited for threading onto PEG chains. nih.govmdpi.com The formation of these inclusion complexes can be influenced by factors such as temperature, solvent, and the presence of bulky end-groups on the PEG chain. mdpi.comrsc.org

If the ends of the threaded oligo(ethylene glycol) chain are capped with bulky groups that are too large to pass through the cyclodextrin cavity, a mechanically interlocked molecule known as a rotaxane is formed. The vinyl group on this compound could potentially be used as a reactive site to attach such bulky stopper groups after the formation of a pseudorotaxane.

The self-assembly of these pseudorotaxanes can lead to the formation of supramolecular hydrogels. nih.gov The crystalline aggregates of the threaded cyclodextrins act as physical cross-links in the polymer network. nih.gov The properties of these hydrogels can be tuned by controlling the conditions of pseudorotaxane formation.

Advanced Spectroscopic and Analytical Characterization Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural elucidation of 3,6,9,12,15-Pentaoxaheptadec-1-ene and for monitoring its chemical transformations. Both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide a comprehensive picture of the molecule's architecture.

¹H, ¹³C NMR for Chain Elongation and Functional Group Conversion

¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of this compound. The chemical shifts in the ¹H NMR spectrum are characteristic of the different proton environments within the molecule. For instance, the protons of the terminal vinyl group exhibit distinct signals in the olefinic region, while the repeating ethylene (B1197577) glycol units give rise to a complex set of overlapping signals in the aliphatic region. The terminal methyl group protons will also have a characteristic chemical shift.

Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment produces a separate signal, allowing for the verification of the number and type of carbon atoms present. The vinyl carbons, the carbons of the ethylene glycol chain, and the terminal methyl carbon all resonate at predictable chemical shift ranges.

During the synthesis of this compound, which often involves the step-wise addition of ethylene oxide units, NMR is crucial for monitoring chain elongation. The integration of the signals corresponding to the repeating -(OCH₂CH₂)- units relative to the end-groups provides a quantitative measure of the degree of polymerization.

Furthermore, any reaction involving the terminal vinyl group, such as polymerization or addition reactions, can be readily followed by the disappearance of the characteristic vinyl proton and carbon signals in the respective NMR spectra and the appearance of new signals corresponding to the modified functional group. nih.govnih.govd-nb.info

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₂=CH-O- | 4.00 - 4.20 | Doublet of doublets |

| CH₂=CH-O- | 6.40 - 6.60 | Doublet of doublets |

| -O-CH₂-CH₂-O- | 3.60 - 3.70 | Multiplet |

| CH₃-CH₂-O- | 3.40 - 3.50 | Quartet |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C H₂=CH-O- | 86.0 - 87.0 |

| CH₂=C H-O- | 151.0 - 152.0 |

| -O-C H₂-C H₂-O- | 69.0 - 71.0 |

| C H₃-CH₂-O- | 66.0 - 67.0 |

| C H₃-CH₂-O- | 15.0 - 16.0 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. nih.govmdpi.com

2D NMR Experiments for Complex Structural Assignment

For a molecule with repeating units like this compound, signal overlap in one-dimensional NMR spectra can present a challenge for unambiguous assignment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful techniques to resolve these ambiguities. acs.orgrsc.org

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity between adjacent protons. This is particularly useful for assigning the protons within the ethylene glycol chain and for confirming the connectivity between the vinyl group and the adjacent methylene (B1212753) group.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). This experiment provides an unambiguous assignment of the carbon signals based on the already assigned proton signals, or vice-versa. researchgate.net

Mass Spectrometry (MS) for Oligomer Distribution and End-Group Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the elemental composition of this compound. For oligo(ethylene glycol) derivatives, which can often exist as a distribution of different chain lengths, MS is particularly powerful for assessing the oligomer distribution and verifying the identity of the end-groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and relatively high molecular weight compounds like oligo(ethylene glycol) derivatives. In ESI-MS, the sample is introduced as a solution, and the analyte molecules are typically observed as protonated molecules [M+H]⁺ or adducts with alkali metal ions such as [M+Na]⁺ or [M+K]⁺. The resulting mass spectrum shows a distribution of peaks, with each peak corresponding to a different oligomer, separated by the mass of the repeating ethylene oxide unit (44.03 Da). This allows for a detailed analysis of the oligomer distribution in a sample and the calculation of the average molecular weight. ESI-MS is also highly effective for end-group analysis, as the mass of the end-groups can be precisely determined from the mass of the detected ions.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is extensively used for the characterization of synthetic polymers and oligomers. acs.orgrsc.org In MALDI-TOF, the analyte is co-crystallized with a matrix compound that absorbs laser energy. Upon irradiation with a laser, the matrix desorbs and ionizes the analyte molecules, typically as singly charged ions. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.

Similar to ESI-MS, MALDI-TOF MS of this compound and its polymers would show a distribution of peaks corresponding to different oligomer lengths, allowing for the determination of the molecular weight distribution. nih.gov MALDI-TOF is particularly useful for analyzing higher molecular weight polymers that may be formed from the polymerization of the vinyl ether group. The high resolution of modern TOF analyzers allows for accurate mass determination, which is crucial for confirming the chemical composition of the repeating units and the end-groups. rsc.org

Table 3: Representative Mass Spectrometry Data for an Oligo(ethylene glycol) Derivative

| m/z (Daltons) | Ion Assignment | Oligomer (n) |

|---|---|---|

| 267.18 | [M+Na]⁺ | n=4 |

| 311.21 | [M+Na]⁺ | n=5 |

| 355.24 | [M+Na]⁺ | n=6 |

| 399.26 | [M+Na]⁺ | n=7 |

Note: This is a hypothetical example illustrating the expected pattern for a distribution of oligo(ethylene glycol) derivatives cationized with sodium. The actual m/z values for this compound would need to be calculated based on its exact molecular formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is an excellent tool for monitoring the progress of chemical reactions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. For this compound, key IR absorption bands would include:

C=C stretching of the vinyl group, typically observed around 1610-1640 cm⁻¹.

C-O-C stretching of the ether linkages, which gives rise to strong absorptions in the region of 1050-1150 cm⁻¹. arkat-usa.org

C-H stretching and bending vibrations of the aliphatic and vinyl protons. acs.orgnih.gov

The disappearance of the C=C stretching band and the appearance of new bands can be used to monitor reactions at the vinyl ether terminus, such as polymerization or hydrogenation.

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the C=C stretching vibration of the vinyl group often gives a strong Raman signal. The symmetric C-O-C stretching vibrations are also typically Raman active. mdpi.com

By monitoring the changes in the intensity and position of specific IR and Raman bands, one can effectively track the conversion of functional groups and thus the progress of a reaction involving this compound. researchgate.netresearchgate.netaip.org

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Vinyl Ether (C=C) | Stretching | 1610 - 1640 |

| Ether (C-O-C) | Asymmetric Stretching | 1050 - 1150 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| Vinyl (C-H) | Stretching | 3010 - 3095 |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ethylene Oxide |

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution (e.g., GPC, HPLC)

Chromatographic techniques are indispensable for the analysis of this compound and its polymers. High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the monomer, while Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of the resulting polymers.

High-Performance Liquid Chromatography (HPLC) is primarily employed to verify the purity of the this compound monomer and to separate it from any unreacted starting materials or side-products from its synthesis. Reversed-phase HPLC is a common mode for the analysis of oligo(ethylene glycol) derivatives. rsc.org The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For compounds like this compound, which lack a strong UV chromophore, detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatization with a UV-active agent can be performed to enhance detection sensitivity with a UV detector. upce.cznih.gov For instance, glycols can be derivatized with benzoyl chloride to introduce a UV-active benzoyl group, allowing for sensitive UV detection. upce.cz

Gel Permeation Chromatography (GPC/SEC) is the cornerstone for characterizing polymers derived from this compound. This technique separates molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules penetrate the pores to varying extents and elute later. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer. The dispersity provides a measure of the breadth of the molecular weight distribution. mdpi.comrsc.org The choice of mobile phase and column type is critical and depends on the solubility of the polymer. For polymers of oligo(ethylene glycol) derivatives, common mobile phases include tetrahydrofuran (B95107) (THF) and water. rsc.orgchromatographyonline.com Calibration with well-defined polymer standards, such as polystyrene or poly(methyl methacrylate), is necessary for accurate molecular weight determination. researchgate.net

Below is an interactive table summarizing typical chromatographic conditions for the analysis of oligo(ethylene glycol) derivatives, which would be applicable to this compound and its polymers.

| Technique | Analyte | Column Type | Mobile Phase | Detector | Reference |

|---|---|---|---|---|---|

| HPLC | Oligo(ethylene glycol) mono-p-toluenesulfonates | Reversed-phase C18 | Acetonitrile/Water gradient | UV | rsc.org |

| HPLC | Ethylene glycol and other glycols (derivatized) | Reversed-phase C18 | Acetonitrile/Water | UV, ESI-MS | upce.cz |

| GPC/SEC | Polymers of oligo(ethylene glycol) methyl ether methacrylate (B99206) | Styragel HR | Tetrahydrofuran (THF) | Refractive Index (RI) | researchgate.net |

| GPC/SEC | Aqueous soluble oligo(ethylene glycol) based polymers | Aqueous GPC columns | Water with salt (e.g., 0.1 M NaNO3) | RI | chromatographyonline.com |

Thermal Analysis for Polymer Phase Transitions and Degradation Studies (e.g., DSC, TGA)

Thermal analysis techniques are critical for evaluating the thermal stability and phase behavior of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used to characterize monomers like this compound and their corresponding polymers.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com For polymers derived from this compound, the Tg is an important parameter as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. The presence of flexible oligo(ethylene glycol) side chains is known to result in low glass transition temperatures, often below room temperature. nih.gov The melting temperature is observed for semi-crystalline polymers and corresponds to the transition from an ordered crystalline structure to a disordered melt.

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature or time. TGA is used to assess the thermal stability and decomposition profile of a material. The resulting data provides the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The thermal stability of oligo(ethylene glycol) derivatives is influenced by factors such as the presence of oxygen and the chemical environment. For example, the thermal degradation of tetraethylene glycol, a related compound, is known to be sensitive to the presence of air, with decomposition occurring at lower temperatures in an oxidizing atmosphere compared to an inert atmosphere. conservationphysics.orgresearchgate.net Studies on similar poly(vinyl ether)s with oligo(ethylene glycol) side chains have shown that the initial thermal decomposition temperature generally increases with the molecular weight of the polymer. nih.gov

The following interactive table presents thermal properties of some oligo(ethylene glycol)-containing compounds and polymers, providing a reference for the expected thermal behavior of materials based on this compound.

| Compound/Polymer | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Poly(oligoethylene glycol) methyl ether methacrylate (POEGMA) homopolymers | DSC | Glass Transition Temperature (Tg) | -56 to -59 °C | nih.gov |

| Copolymers of 2-vinyl pyridine (B92270) and oligo(ethylene glycol) methyl ether methacrylate (OEGMA1100) | DSC | Melting Temperature (Tm) | Varies with composition | researchgate.net |

| Poly(mono ethylene glycol n-tetradecyl ether vinyl ethers) | DSC | Melting Temperature (Tm) | 27.0 to 28.0 °C | nih.gov |

| Poly(mono ethylene glycol n-tetradecyl ether vinyl ethers) | TGA | Initial Decomposition Temperature (T5wt%) | 264 to 287 °C | nih.gov |

| Tetraethylene glycol | Aging Study | Degradation Condition | Stable in nitrogen, decomposes in dry air at 70°C | conservationphysics.org |

Theoretical and Computational Investigations of 3,6,9,12,15 Pentaoxaheptadec 1 Ene and Its Polymeric Derivatives

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,6,9,12,15-pentaoxaheptadec-1-ene and its reactivity. These methods allow for the detailed examination of electronic structures and the energetics of chemical reactions at the atomic level.

Density Functional Theory (DFT) has been employed to investigate the ground state properties of oligo(ethylene glycol) methyl vinyl ethers, a class of compounds to which this compound belongs. DFT calculations are instrumental in determining the proton affinities of these molecules, which in turn helps to understand the relationship between their structure and reactivity. nih.gov For instance, DFT has been used to rationalize the differing reactivity of E- and Z-vinyl ethers based on their calculated proton affinities. nih.gov

These calculations provide valuable data on the electronic distribution within the molecule, influencing its reactivity in processes like cationic polymerization. The insights from DFT can guide the design of new lipopolymer conjugates with tailored hydrolysis kinetics by predicting their proton affinities. nih.gov Furthermore, DFT studies on model amide and ester initiators for atom transfer radical polymerization (ATRP) have shown that amide functionalities have intrinsically lower activity due to higher bond dissociation energies, a factor that influences the polymerization of related monomers. semanticscholar.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for characterizing transition states and mapping out reaction pathways. These methods have been applied to study the cationic polymerization of vinyl ethers. arkat-usa.orgresearchgate.netwhiterose.ac.uk For example, in the context of copolymerization of ethylene (B1197577) with vinyl ethers, ab initio effective core potentials have been used to compute the energies for various steps in the polymerization process, including coordination complexes and transition states. mdpi.com

These computational studies have shed light on the mechanistic details of polymerization, such as the preference for certain reaction pathways over others. For instance, in the cationic polymerization of vinyl ethers, it has been observed that for more electron-rich vinyl ethers, β-OR elimination can be faster than insertion, a finding supported by computational analysis. mdpi.combwise.kr Such detailed understanding of reaction mechanisms is vital for controlling the polymerization process and the properties of the resulting polymers.

Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound and its polymeric derivatives. These simulations provide a dynamic picture of how these molecules behave over time, revealing their preferred shapes and how they interact with each other and with their environment.

Studies on oligo(ethylene glycol)-terminated self-assembled monolayers have shown that the conformation of the oligo(ethylene glycol) chains is crucial for their ability to resist protein adsorption. harvard.eduacs.org Infrared spectroscopy and MD simulations have revealed that these chains can adopt a mixture of helical and amorphous conformations. harvard.eduacs.org The specific conformation is influenced by factors such as the substrate and the presence of water. harvard.eduacs.org For example, on gold surfaces, a conformation that binds interfacial water well is associated with protein resistance. acs.org

MD simulations have also been extensively used to study poly(ethylene glycol) (PEG) and its derivatives in various applications, particularly in drug delivery. researchgate.netnih.gov These simulations provide atomic-level insights into the structure, dynamics, and interactions of PEGylated molecules, helping to explain experimental findings and guide the design of new systems. researchgate.netnih.gov For instance, simulations can reveal how PEGylation affects the conformation and surface properties of drug carriers, thereby influencing their efficiency. nih.gov

Prediction of Polymerization Pathways and Polymer Network Architectures

Computational modeling plays a crucial role in predicting the course of polymerization reactions and the architecture of the resulting polymer networks. This predictive capability is essential for designing materials with specific properties.

The cationic polymerization of vinyl ethers, a key reaction for monomers like this compound, has been a subject of such predictive studies. nih.gov Models have been developed to understand and control this process, including photocontrolled polymerizations. nih.gov The development of truly living cationic polymerization systems for vinyl ethers has enabled the synthesis of well-defined polymers with controlled architectures. mdpi.com

Furthermore, computational methods are being developed to predict the outcome of polymerization reactions more broadly. Transformer-based language models are being extended to polymerization reactions, including both forward prediction (predicting the polymer from the monomers) and retrosynthesis (predicting the monomers from the polymer). researchgate.net These models are being trained on datasets of vinyl polymers to automate the analysis of reaction pathways. researchgate.net

For the formation of polymer networks from multivinyl monomers, computational simulations are used to understand the complex kinetics that lead to different network structures. cardiff.ac.uk These simulations can help in manipulating reaction conditions to favor inter-chain crosslinking over intra-chain cyclization, which is key to obtaining homogeneous and mechanically robust networks. cardiff.ac.uk Models like the First Shell Substitution Effect (FSSE) are used to simulate the evolution of the polymer network during step-growth polymerization. cam.ac.uk

Chemoinformatics and Machine Learning for Structure-Property Relationship Prediction (e.g., Viscosity, Solubility)

Chemoinformatics and machine learning (ML) are increasingly being used to establish quantitative structure-property relationships (QSPR) for polymers. These data-driven approaches can accelerate the discovery and design of new materials by predicting their properties from their chemical structure.

ML models, such as those based on gradient boosting regressors, have been developed to predict properties like the dielectric constant of polymers from a set of molecular descriptors. mdpi.commdpi.com These models can identify the key structural features that influence a particular property. mdpi.com Similarly, ML is being applied to predict other important polymer properties, including mechanical properties and glass transition temperatures. dntb.gov.uaconicet.gov.armdpi.com

A significant area of application is the prediction of polymer solubility. rsc.orgrsc.orgresearchgate.net Computational schemes employing molecular dynamics simulations and models like the Conductor-like Screening Model for Realistic Solvents are used to create large databases of polymer solubilities in various solvents. rsc.org Machine learning models can then be trained on this data to predict solubility, aiding in tasks such as solvent selection for polymer processing and recycling. rsc.orgrsc.org Deep neural networks are also being used to predict solubility parameters from analytical data, offering an alternative to methods that require detailed structural information. nih.govacs.org These predictive tools are crucial for efficiently navigating the vast chemical space of polymers and solvents to find optimal combinations for specific applications. researchgate.net

Applications and Advanced Materials Development Incorporating 3,6,9,12,15 Pentaoxaheptadec 1 Ene

Monomer in the Synthesis of Specialty Polyethers and Elastomers

The presence of a terminal double bond enables 3,6,9,12,15-pentaoxaheptadec-1-ene to act as a monomer in various polymerization reactions. smolecule.com This reactivity allows for its incorporation into polymer chains, leading to the formation of specialty polyethers. The resulting polymers are characterized by the properties imparted by the pentaoxaheptadecane chain, such as significant flexibility, hydrophilicity, and the ability to coordinate with cations.

When copolymerized with other monomers, it can be used to create elastomers with specific performance characteristics. The long, flexible polyether chain can lower the glass transition temperature of the resulting polymer and enhance its elastic properties. This makes it a useful comonomer for developing materials that require both resilience and a specific chemical affinity, such as in seals, gaskets, or flexible electronic components.

Crosslinking Agent for Hydrogels and Polymer Networks with Tailored Properties

The vinyl group of this compound allows it to function as a crosslinking agent, forming covalent bonds that create three-dimensional polymer networks. smolecule.com Its long, hydrophilic polyether chain makes it particularly suitable for the synthesis of hydrogels—water-swollen polymer networks used in a variety of fields. nih.govresearchgate.net

In such a network, the pentaoxaheptadecane chain would act as a flexible spacer between polymer backbones. The concentration of this crosslinker can be precisely controlled to tailor the final properties of the hydrogel. researchgate.net Generally, increasing the crosslinker concentration leads to a more tightly linked network. This results in a higher gel fraction, increased mechanical stability, and a lower degree of swelling due to the reduced space between polymer chains. researchgate.net Conversely, a lower concentration of the crosslinking agent produces a looser network with a larger mesh size, higher water content, and greater flexibility. researchgate.net

| Crosslinker Concentration | Equilibrium Water Content (EWC) | Average Molecular Weight Between Crosslinks (Mc) | Mesh Size (ζ) | Gel Fraction / Crosslinking Density (ρc) |

|---|---|---|---|---|

| Low | High | High | Large | Low |

| Medium | Medium | Medium | Medium | Medium |

| High | Low | Low | Small | High |

This interactive table illustrates the theoretical relationship between the concentration of a crosslinking agent like this compound and the resulting physical properties of a hydrogel, based on general principles of polymer network formation. researchgate.net

Components in Stimuli-Responsive and Self-Healing Materials

Stimuli-responsive, or "smart," materials are polymers that undergo significant changes in their properties in response to external triggers like temperature, pH, or light. mdpi.comresearchgate.netmagtech.com.cn The hydrophilic and flexible nature of the polyethylene (B3416737) glycol (PEG) backbone in this compound makes it an excellent candidate for incorporation into such systems. mdpi.com Polymers containing these PEG-like segments can exhibit thermo-responsiveness, where their solubility in water changes dramatically at a specific temperature, allowing for the creation of smart hydrogels or coatings. rsc.org

In the field of self-healing materials, which are designed to autonomously repair damage, polymer chain mobility is a critical factor. nih.govnih.gov Intrinsic self-healing mechanisms often rely on reversible chemical bonds or dynamic supramolecular interactions. researchgate.net Incorporating this compound into a polymer network can enhance segmental mobility, facilitating the reversible processes needed for the material to mend cracks and restore its integrity. nih.govmdpi.com

Role in Advanced Membranes and Separation Technologies

Polyether-based membranes are widely used in separation technologies, such as gas separation and water purification. The ether oxygens in the polymer backbone can selectively interact with certain molecules, enabling selective transport. For instance, polyethylene glycol-containing membranes are known for their high selectivity for carbon dioxide over other gases like nitrogen or methane.

Polymers synthesized from this compound could be used to fabricate advanced membranes with tailored separation properties. The pentaethylene glycol unit provides a favorable environment for CO₂ transport. Furthermore, the hydrophilic nature of this monomer can be exploited to create membrane surfaces with anti-fouling properties, which is highly desirable in water filtration applications to prevent the adhesion of proteins and other biological macromolecules, thereby prolonging membrane life and performance.

Precursor for Bio-Inspired and Biocompatible Materials (Excluding direct clinical applications)

Bio-inspired materials seek to mimic the structures and functions found in nature. mdpi.com The flexibility and hydrophilicity of polymers derived from this compound can be used to replicate the soft, aqueous environments of biological tissues. Polyethylene glycol (PEG) and its derivatives are renowned for their excellent biocompatibility and ability to resist protein adsorption.

As a functionalized PEG derivative, this compound serves as a valuable precursor for creating biocompatible materials for research applications. These can include anti-fouling coatings for cell culture dishes, biocompatible polymer scaffolds for tissue engineering research, or surfaces designed to study cell-material interactions in a controlled manner, all without direct clinical use.

Application in Catalysis as a Ligand, Phase Transfer Agent, or Reaction Medium

Acyclic polyethers, often called glymes, are known to function as phase transfer agents by coordinating with metal cations. The five ether oxygens in this compound are strategically spaced to chelate alkali metal ions (like Na⁺ or K⁺), similar to how crown ethers function. This allows it to solubilize inorganic salts in nonpolar organic solvents, thereby accelerating reaction rates in heterogeneous systems.

Furthermore, the oxygen atoms can act as donor ligands, coordinating to transition metal centers. This makes the molecule a potential ligand for modifying the activity and selectivity of homogeneous catalysts. The molecule itself, being a polar aprotic liquid, could also serve as a reaction medium for certain chemical transformations, providing a unique solvent environment.

Linker Architectures in Molecular Conjugates (e.g., PROTACs, Antibody-Drug Conjugates)

In modern drug development, linker technology is critical for creating sophisticated molecular conjugates like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). nih.govsigmaaldrich.comnih.gov These linkers connect a targeting moiety (like an antibody or a small molecule ligand) to a payload (a cytotoxic drug or an E3 ligase ligand). nih.gov

Polyethylene glycol (PEG) chains are among the most widely used linkers due to their water solubility, biocompatibility, and ability to provide spatial separation between the two conjugated partners, which is often necessary for optimal activity. mdpi.com this compound represents a functionalized pentaethylene glycol (PEG5) unit. Its terminal vinyl group can be readily modified through reactions like hydroboration-oxidation or thiol-ene chemistry to install a functional handle for attachment to a payload or targeting ligand. nih.gov The defined length of the PEG5 chain allows for precise control over the distance between the functional ends of the conjugate, a parameter that is often crucial for efficacy. nih.gov Research has explored various PEG linker lengths to optimize the performance of these complex therapeutic agents. mdpi.com

| Conjugate Type | Linker Component Example | Significance of PEG Unit | Reference Example |

|---|---|---|---|

| PROTAC | PEG linkers of varying lengths (e.g., 9 to 21 atoms) | Optimizes distance between target protein and E3 ligase for efficient ternary complex formation and degradation. | Linker length was varied to determine the optimal distance for inducing estrogen receptor (ER) degradation. nih.gov |

| Antibody-Drug Conjugate (ADC) | Branched linkers incorporating PEG4 units | Improves solubility and homogeneity of the final ADC, potentially enhancing its therapeutic index. | Branched linkers with PEG4 spacers were synthesized to create homogeneous DAR 6 ADCs. mdpi.com |

| Molecular Probe | Hexaethylene glycol (PEG6) linker | Provides a long, flexible, and hydrophilic spacer to attach a fluorescent dye or affinity tag without interfering with biological interactions. | A PEG6-azide linker was used in a "click" reaction to attach a molecule to a resin for affinity chromatography. nih.gov |

| Peptide Conjugate | Pentaethylene glycol (PEG5) based linker | Acylated on a lysine (B10760008) residue to attach a functional group (e.g., bromoacetyl) for further conjugation. | A PEG5-containing linker was used to modify a peptide for targeted delivery applications. epo.org |

This interactive table provides examples of how PEG linkers, similar in structure to this compound, are employed in the design of advanced molecular conjugates.

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Oligo(ethylene glycol) Derivatives

The drive towards green chemistry is reshaping the synthesis of oligo(ethylene glycol) derivatives, moving away from traditional methods that may involve harsh reagents or multiple complex steps. rsc.orgbeilstein-journals.orgbeilstein-journals.org A significant emerging trend is the use of biocatalysis. For instance, the immobilized enzyme Candida antarctica lipase (B570770) B has been successfully used as a catalyst for the one-pot synthesis of bifunctional vinyl ether esters from vinyl ether alcohols and carboxylic acids. nih.gov This enzymatic approach proceeds with high conversion rates (over 90% in under an hour) and allows for simple product purification by filtration, representing a more sustainable alternative to methods requiring carboxylic acid derivatives like acid chlorides. nih.gov

Another key area is the refinement of transition metal catalysis. Palladium-catalyzed transetherification offers a single-step route to functionalized vinyl ethers from the corresponding alcohols and ethyl vinyl ether. academie-sciences.frresearchgate.net Research has focused on optimizing reaction parameters to achieve high yields (up to 75%) under mild conditions, such as room temperature. academie-sciences.fr The table below summarizes the conditions for a palladium-catalyzed synthesis of an oligo(ethylene glycol) monovinyl ether, a close analogue of 3,6,9,12,15-Pentaoxaheptadec-1-ene.

| Reactant | Catalyst System | Solvent | Temperature | Time | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Tetraethylene Glycol + Ethyl Vinyl Ether | Pd(OAc)₂ / 1,10-phenanthroline | Dichloromethane | 20 °C | 24 h | 75% Conversion | academie-sciences.fr |

| Vinyl Ether Alcohol + Carboxylic Acid | Immobilized Candida antarctica lipase B | Various / Bulk | 22–90 °C | < 1 h | > 90% Conversion | nih.gov |

These sustainable methods, including the use of flow chemistry and safer solvents, are critical for reducing the environmental impact of producing these valuable chemical building blocks. beilstein-journals.org

Exploration of Novel Reactivity Patterns beyond Conventional Alkene Functionalization

While the vinyl ether moiety is known for conventional alkene reactions, researchers are uncovering more sophisticated and selective reactivity patterns. A notable discovery is in the field of electrochemistry, where the anodic methoxylation of vinyl ethers in a potassium hydroxide (B78521)/methanol solution leads not only to the expected dimethoxylation of the double bond but also to a novel tail-to-tail dimerization, forming succindialdehyde acetals. cdnsciencepub.com This opens a new pathway for carbon-carbon bond formation that is not accessible through traditional means.

Furthermore, the strategic placement of different functional groups within the same molecule allows for highly selective polymerizations. In a series of oligo(ethylene glycol) vinyl ether methacrylates, anionic polymerization was found to proceed exclusively at the methacrylate (B99206) group, leaving the vinyl ether group completely intact. rsc.orgrsc.org This chemoselectivity is highly valuable as it produces well-defined polymers with reactive vinyl ether side chains that are available for subsequent post-polymerization modifications, such as hydrolysis to reveal hydroxyl groups or participation in "click" chemistry reactions. rsc.orgresearchgate.net This approach allows for the creation of complex polymer architectures that would be difficult to achieve otherwise.

Integration into Advanced Manufacturing Techniques (e.g., 3D Printing of Polymers)

The unique properties of oligo(ethylene glycol) derivatives make them prime candidates for advanced manufacturing processes like 3D printing and electrospinning. news-medical.net Monomers such as vinyl ether esters, which can be derived from OEG vinyl ethers, are excellent precursors for photo-curable thermoset resins. nih.gov These resins can be polymerized rapidly using UV light, a process central to stereolithography (SLA) 3D printing. rsc.orgnih.gov